(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine
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Overview
Description
(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine: is a complex organic compound characterized by its unique structural features, including a dichlorophenyl group, a nitrophenyl group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine typically involves the following steps:
Preparation of 2,4-dichlorobenzyl alcohol: : This can be achieved through the reduction of 2,4-dichlorobenzaldehyde using reducing agents such as sodium borohydride.
Formation of oxime: : The 2,4-dichlorobenzyl alcohol is then reacted with hydroxylamine to form the corresponding oxime.
Coupling with 3-nitrobenzaldehyde: : The oxime is then coupled with 3-nitrobenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine: can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents such as tin chloride and iron powder are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Nitroso derivatives.
Reduction: : Amines.
Substitution: : Substituted phenyl derivatives.
Scientific Research Applications
(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine: : Potential use in drug development for treating various diseases.
Industry: : Application in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which (E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.
Comparison with Similar Compounds
(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine: can be compared with other similar compounds such as:
2,4-Dichlorobenzyl alcohol
3-Nitrobenzaldehyde
Oximes
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its combination of chloro and nitro groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-12-5-4-11(14(16)7-12)9-21-17-8-10-2-1-3-13(6-10)18(19)20/h1-8H,9H2/b17-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFVCSOHVFNVOL-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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